molecular formula C21H20ClN5O2S B2479667 N-(3-chloro-4-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1358742-27-4

N-(3-chloro-4-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2479667
CAS No.: 1358742-27-4
M. Wt: 441.93
InChI Key: MZEITXSQJSXUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core linked via a sulfanyl group to an N-(3-chloro-4-methoxyphenyl)acetamide moiety. Its structure combines a quinoxaline scaffold—a bicyclic system known for diverse pharmacological activities—with a triazole ring, which enhances metabolic stability and binding affinity to biological targets . Synthesis typically involves coupling 2-chloroacetamide intermediates with thiol-containing heterocycles under basic conditions (e.g., K₂CO₃ in acetone), as described for analogous compounds .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-12(2)19-25-26-20-21(24-15-6-4-5-7-16(15)27(19)20)30-11-18(28)23-13-8-9-17(29-3)14(22)10-13/h4-10,12H,11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEITXSQJSXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazoloquinoxaline derivatives. Its complex structure, featuring a chloro and methoxy-substituted phenyl group, a triazoloquinoxaline core, and an acetamide moiety, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological profiles, synthesis methods, and potential therapeutic applications.

Pharmacological Profiles

Compounds in the triazoloquinoxaline class are known for their diverse pharmacological activities. This compound has shown promising results in preliminary studies concerning:

  • Antimicrobial Activity : Exhibits significant antibacterial properties against various strains of bacteria.
  • Antitumor Activity : Potential efficacy in inhibiting tumor growth has been noted in early-stage research.
  • Antiviral Properties : Preliminary findings suggest possible antiviral effects against certain viruses.

The specific mechanisms through which this compound operates are not fully elucidated. However, compounds within this class may interact with critical biological targets such as enzymes or receptors involved in important signaling pathways. Further studies utilizing molecular docking and binding affinity assays are necessary to characterize these interactions more comprehensively.

Synthesis of this compound

The synthesis of this compound typically involves multiple synthetic steps that highlight the complexity of its structure. The following table summarizes key structural features and attributes of related compounds:

Compound Name Structural Features Unique Attributes
1-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalineTriazoloquinoxaline coreLacks chloro and methoxy substituents
N-(3-chlorophenyl)-2-aminoacetamideSimilar acetamide moietyNo triazole or sulfanyl groups
5-Methyl-[1,2,4]triazolo[3,4-b][1,3]thiazoleContains triazole and thiazole ringsDifferent heterocyclic system

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biological activities compared to similar compounds.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoxaline exhibit significant antimicrobial properties. For instance:

  • A study showed that certain quinoxaline derivatives had effective Minimum Inhibitory Concentrations (MIC) against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Antitumor Activity

In vitro studies have indicated that compounds similar to this compound possess antitumor properties. For example:

  • Compounds derived from quinoxaline scaffolds have shown promising results in inhibiting cancer cell lines .

Antiviral Properties

Preliminary investigations suggest potential antiviral activity against specific viral strains. Further research is required to confirm these findings and establish effective dosages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s closest analogues include:

Compound Name Key Structural Differences Molecular Weight (g/mol) Reported Activity
Target Compound Triazoloquinoxaline core, isopropyl substituent ~470.9 Kinase inhibition (hypothetical, based on triazoloquinoxaline activity)
N-(3-Chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide Quinazolinone core, ethoxyphenyl substituent ~455.9 Anticancer (in vitro cytotoxicity vs. HepG2: IC₅₀ = 8.2 µM)
2-{[4-Benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide Triazole core, trichlorophenyl substituent ~501.3 Antimicrobial (MIC vs. E. coli: 12.5 µg/mL)
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-triazol-3-yl]sulfanyl}acetamide Fluorophenyl substituent, ethyl-triazole core ~433.9 Moderate solubility (0.8 mg/mL in DMSO)

Key Findings from Comparative Studies

  • Bioactivity: The triazoloquinoxaline core in the target compound likely enhances kinase inhibition compared to quinazolinone-based analogues (e.g., ), which prioritize cytotoxicity . Chloro-methoxy substitution on the phenyl ring improves membrane permeability over fluorophenyl derivatives (), as methoxy groups reduce hydrophobicity (logP = 2.1 vs. 3.4 for fluorophenyl) .
  • Synthetic Accessibility: The target compound’s synthesis mirrors methods for triazole-thioacetamides (e.g., coupling 2-chloroacetamide with thiols in acetone/K₂CO₃), but requires longer reaction times (12–24 hours) compared to quinazolinone derivatives (5–10 hours) .
  • Solubility and Stability: The isopropyl group on the triazoloquinoxaline may reduce aqueous solubility (predicted ~0.5 mg/mL) compared to sulfonamide-linked analogues (e.g., compounds: 1.2–2.8 mg/mL) . The sulfanyl bridge enhances oxidative stability relative to sulfonyl or ether linkages in other acetamides .

Limitations and Contradictions

  • reports superior antimicrobial activity for sulfonamide-containing analogues (MIC = 6.25 µg/mL vs. S. aureus), whereas the target compound’s activity remains unverified .
  • The chloro-methoxy substituent in the target compound may confer higher toxicity (as seen in ’s chloro-methylphenyl analogue) compared to unsubstituted phenyl derivatives .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(3-chloro-4-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide?

  • Methodology : Synthesis typically involves multi-step organic reactions. First, the triazoloquinoxaline core is prepared via cyclization of precursor quinoxaline derivatives using reagents like hydrazine derivatives. Subsequent functionalization includes sulfanyl group introduction via nucleophilic substitution and coupling with the chloro-methoxyphenyl acetamide moiety under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization (temperature, solvent, catalysts) is critical for yield and purity .
  • Characterization : Confirmation of structure requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography for absolute stereochemical assignment .

Q. What initial biological activities have been reported for this compound?

  • Findings : Triazoloquinoxaline derivatives exhibit broad bioactivity, including anticancer (e.g., Topoisomerase II inhibition) and antimicrobial properties. Preliminary assays for this compound may involve cytotoxicity screening against cancer cell lines (e.g., HePG-2, Caco-2) and microbial strains (e.g., S. aureus, E. coli). IC₅₀ values and selectivity indices should be compared to reference drugs .

Q. How is the compound’s stability assessed under experimental conditions?

  • Protocols : Stability studies include accelerated degradation tests under varying pH, temperature, and oxidative/reductive conditions. HPLC or LC-MS monitors degradation products. Solubility in DMSO/PBS and plasma stability (using liver microsomes) are critical for in vivo applicability .

Advanced Research Questions

Q. What mechanistic insights exist for its anticancer activity, particularly regarding Topoisomerase II inhibition?

  • Mechanism : Structural analogs intercalate DNA and stabilize Topo II-DNA cleavage complexes, inducing apoptosis via G2/M cell cycle arrest. Molecular docking predicts interactions with the Topo II ATP-binding domain. Validate using in vitro Topo II relaxation assays and comet assays for DNA damage .
  • Contradictions : Some derivatives show variable potency across cell lines (e.g., Caco-2 vs. Hep-2), possibly due to differential expression of drug efflux pumps (e.g., P-gp) or metabolic enzymes. Pharmacogenomic profiling (e.g., siRNA knockdown) can clarify resistance mechanisms .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • SAR Strategies :

  • Core Modifications : Replace the propan-2-yl group with cyclopropyl or fluorinated alkyl chains to enhance metabolic stability.
  • Sulfanyl Linker : Substitute with sulfonyl or methylene groups to alter electronic effects and binding affinity.
  • Acetamide Moiety : Introduce heteroaryl groups (e.g., pyridine) to improve solubility.
  • Data-Driven Optimization : Use QSAR models trained on cytotoxicity data from analogs (e.g., triazoloquinoxalines with IC₅₀ < 1 µM) .

Q. How do researchers resolve contradictions in biological assay data (e.g., divergent IC₅₀ values across studies)?

  • Troubleshooting :

  • Assay Standardization : Ensure consistent cell passage numbers, culture media, and incubation times.
  • Off-Target Effects : Screen against kinase panels or GPCRs to identify unintended targets.
  • Batch Variability : Re-synthesize the compound and validate purity (>95% by HPLC).
  • Meta-Analysis : Compare data from multiple labs using platforms like PubChem BioAssay .

Q. What advanced techniques are used to study its interaction with biological targets?

  • Techniques :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) to purified Topo II or DNA.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of binding.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.